methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate
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Description
Methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and Evaluation as Potential Therapeutic Agents : Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds showed promising activities without causing significant tissue damage in liver, kidney, colon, and brain (Ş. Küçükgüzel et al., 2013).
Molecular Structures and Properties
- Structural Analysis through Hydrogen Bonding : Studies on hydrogen-bonded supramolecular structures in derivatives of methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate revealed intricate molecular architectures, highlighting the importance of hydrogen bonds in the stability and organization of these compounds (J. Portilla et al., 2007).
Pharmacological Applications
Anticancer Evaluation : Pyrazole derivatives, including those related to the queried compound, were synthesized and evaluated for their in vitro anticancer activity. Some compounds showed significant activity against Ehrlich ascites carcinoma cells, with notable examples being more effective than standard drugs like doxorubicin (M. El-Gaby et al., 2017).
Antibacterial and Antitumor Agents : Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and evaluated for their antibacterial activity. Several compounds displayed high activities, showcasing the potential of these derivatives as antimicrobial agents (M. E. Azab et al., 2013).
Anti-Tumor Properties of Bis-Pyrazolyl-Thiazoles : A series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes were synthesized and showed promising anti-tumor activities against hepatocellular carcinoma cell lines (Sobhi M. Gomha et al., 2016).
Chemical and Physical Studies
- Polarographic Studies : Polarographic analysis of similar pyrazole derivatives in various solvent mixtures provided insights into the electrochemical behavior and molecular interactions of these compounds (C. K. Seth et al., 1981).
Properties
IUPAC Name |
methyl 4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-24-17(21)13-3-5-15(6-4-13)26(22,23)19-11-16(14-7-10-25-12-14)20-9-2-8-18-20/h2-10,12,16,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCFGQNKGCNTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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